

# An In-depth Technical Guide to 3-Chloro-5-(hydroxymethyl)benzotrile

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	3-Chloro-5-(hydroxymethyl)benzotrile
CAS No.:	1021871-35-1
Cat. No.:	B1457079

[Get Quote](#)

For Distribution to Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Chloro-5-(hydroxymethyl)benzotrile** (CAS No. 1021871-35-1). As a trifunctional aromatic compound, it holds significant potential as a versatile building block in medicinal chemistry and materials science. This document navigates the current landscape of available data, addresses the common confusion with its phenolic isomer, and offers standardized protocols for its empirical characterization. The guide is structured to deliver both foundational knowledge and actionable methodologies for researchers engaged in the synthesis and application of novel chemical entities.

## Introduction: Unveiling a Niche Synthetic Building Block

**3-Chloro-5-(hydroxymethyl)benzotrile** is a substituted aromatic compound featuring a benzotrile core with chloro and hydroxymethyl groups at the meta positions. This unique arrangement of functional groups—a nucleophilic alcohol, an electrophilic carbon on the nitrile, and a halogenated aromatic ring—renders it a molecule of interest for constructing more complex molecular architectures.

A critical point of clarification is the distinction between **3-Chloro-5-(hydroxymethyl)benzonitrile** and its more frequently cited isomer, 3-Chloro-5-hydroxybenzonitrile (CAS No. 473923-97-6). The latter possesses a phenolic hydroxyl group directly attached to the aromatic ring, which imparts significantly different reactivity and acidity compared to the benzylic alcohol of the title compound. This guide will focus exclusively on the hydroxymethyl derivative.

Due to its relatively niche status, extensive experimental data for **3-Chloro-5-(hydroxymethyl)benzonitrile** is not widely available in public literature. This guide, therefore, consolidates the known information and provides a framework for its empirical determination.

## Molecular Structure and Physicochemical Properties

The structural attributes of **3-Chloro-5-(hydroxymethyl)benzonitrile** are foundational to its chemical behavior. The electron-withdrawing nature of the nitrile and chlorine groups influences the reactivity of the aromatic ring, while the hydroxymethyl group provides a key site for derivatization.

## Key Identifiers and Predicted Properties

A summary of the key identifiers and computationally predicted physicochemical properties are presented below. It is imperative for researchers to empirically validate these properties for any new batch of the compound.

Property	Value	Source
IUPAC Name	3-Chloro-5-(hydroxymethyl)benzonitrile	N/A
Synonyms	3-chloro-5-cyanobenzyl alcohol	[1]
CAS Number	1021871-35-1	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO	[1]
Molecular Weight	167.59 g/mol	[1]
Boiling Point	295.9 ± 25.0 °C at 760 mmHg (Predicted)	[2]
Density	1.3 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2]

## Spectroscopic Characterization (Anticipated)

While specific spectra are not readily available in the literature, the expected spectroscopic features can be predicted based on the functional groups present:

- <sup>1</sup>H NMR: Distinct signals are expected for the benzylic protons (-CH<sub>2</sub>-), the hydroxyl proton (-OH), and the aromatic protons. The integration and splitting patterns of the aromatic protons would confirm the 1,3,5-substitution pattern.
- <sup>13</sup>C NMR: Resonances for the nitrile carbon, the carbons of the aromatic ring (with varying shifts due to the substituents), and the benzylic carbon are anticipated.
- IR Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol, a sharp peak for the C≡N stretch of the nitrile, and peaks corresponding to C-Cl stretching and aromatic C-H and C=C vibrations.
- Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight (167.59), with a characteristic isotopic pattern for the presence of one chlorine atom.

# Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating experimental protocols for determining the key physicochemical properties of **3-Chloro-5-(hydroxymethyl)benzonitrile**. These methods are fundamental for confirming the identity and purity of the compound, which are critical for its application in drug discovery and development.

## Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically  $< 2\text{ }^{\circ}\text{C}$ ) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it to pack the sample into the sealed end. The sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into a melting point apparatus.
- **Measurement:**
  - For an unknown compound, perform a rapid heating to determine an approximate melting range.
  - Allow the apparatus to cool.
  - In a second determination, heat rapidly to about  $20\text{ }^{\circ}\text{C}$  below the approximate melting point. Then, decrease the heating rate to  $1\text{-}2\text{ }^{\circ}\text{C}$  per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .

## Diagram of the Melting Point Determination Workflow



[Click to download full resolution via product page](#)

A workflow for determining the melting point of a solid organic compound.

## Solubility Profile

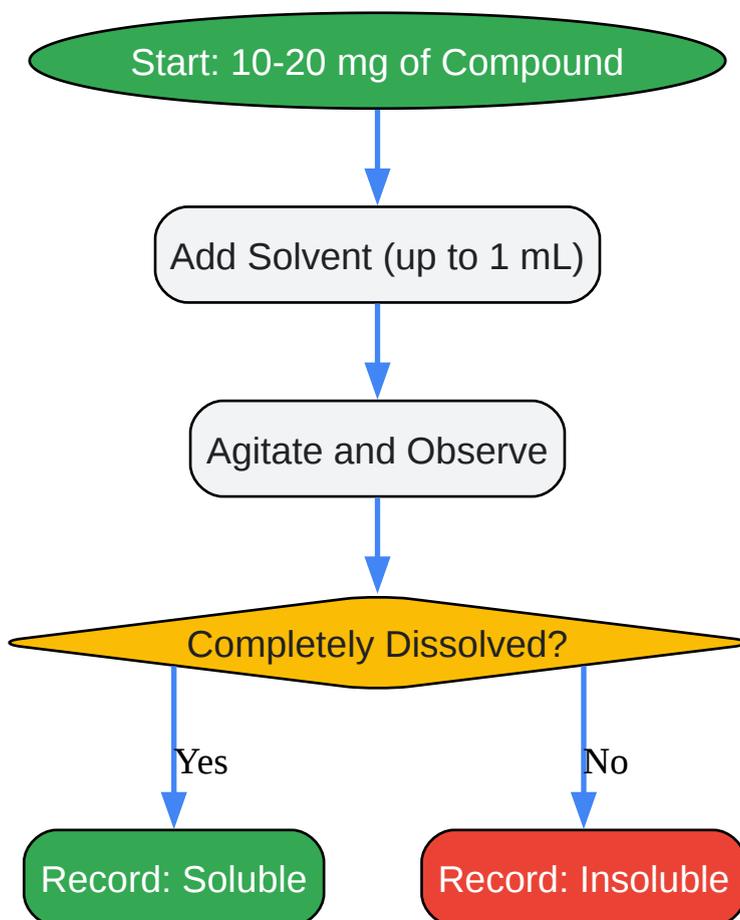
Understanding the solubility of **3-Chloro-5-(hydroxymethyl)benzotrile** in various solvents is essential for its use in reactions, purifications, and formulation studies. The "like dissolves like" principle suggests it will have limited solubility in nonpolar solvents and greater solubility in polar organic solvents.

Methodology: Qualitative Solubility Testing

- Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).
- Procedure:
  - To a small test tube, add approximately 10-20 mg of the compound.
  - Add the selected solvent dropwise (up to 1 mL), agitating after each addition.
  - Observe and record whether the solid dissolves completely.
- Classification:
  - Soluble: Dissolves completely.
  - Slightly Soluble: A significant portion dissolves, but some solid remains.
  - Insoluble: No apparent dissolution.

- Acid/Base Solubility: Test solubility in 5% aq. HCl and 5% aq. NaOH to determine if the compound has basic or acidic properties. Given its structure, no significant solubility is expected in either, as the alcohol is weakly acidic and there are no basic functional groups.

Diagram of the Solubility Testing Workflow



[Click to download full resolution via product page](#)

A systematic approach to qualitative solubility testing.

## Acidity Constant (pKa) Determination

The pKa of the hydroxymethyl group is expected to be similar to that of benzyl alcohol (around 15.4). This indicates it is a very weak acid. Determining the pKa can be important if the compound is used in pH-sensitive applications.

Methodology: Potentiometric Titration

- Solvent System: Due to the low aqueous solubility of many organic compounds, a co-solvent system (e.g., water-methanol or water-DMSO) is often necessary.
- Titration Setup:
  - Dissolve a precisely weighed amount of the compound in the chosen solvent system.
  - Use a calibrated pH meter or potentiometer to monitor the pH.
  - Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Data Collection: Record the pH after each incremental addition of the titrant.
- Analysis:
  - Plot the pH versus the volume of titrant added.
  - The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
  - For very weak acids, specialized techniques or software may be needed to accurately determine the endpoint.

## Chemical Reactivity and Synthetic Potential

The three functional groups of **3-Chloro-5-(hydroxymethyl)benzonitrile** offer distinct opportunities for chemical modification:

- Hydroxymethyl Group: This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides, providing a handle for linking to other molecules.
- Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functional group is a versatile precursor to other nitrogen-containing moieties.
- Chloro Group: The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

## Safety and Handling

While a comprehensive safety profile for **3-Chloro-5-(hydroxymethyl)benzotrile** is not available, hazard information from a supplier indicates that it should be handled with care<sup>[1]</sup>.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)<sup>[1]</sup>.
- Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

## Conclusion

**3-Chloro-5-(hydroxymethyl)benzotrile** is a promising, albeit under-characterized, chemical intermediate. Its trifunctional nature presents a rich platform for the synthesis of diverse and complex molecules relevant to the pharmaceutical and materials science industries. This guide has provided the known and predicted physicochemical properties, highlighted the important distinction from its phenolic isomer, and detailed the necessary experimental protocols for its full characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers, enabling them to confidently and safely incorporate this versatile building block into their research and development programs.

## References

- Chemsrvc. (2025, August 24). 3-Chloro-5-methylbenzotrile | CAS#:189161-09-9. Retrieved January 29, 2026, from [\[Link\]](#)
- ChemSrc. (n.d.). **3-Chloro-5-(hydroxymethyl)benzotrile** | CAS#:1021871-35-1. Retrieved January 29, 2026, from [\[Link\]](#)
- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
- PubChem. (n.d.). 3-Chloro-5-hydroxybenzotrile. Retrieved January 29, 2026, from [\[Link\]](#)

- Journal of Scientific Research. (2026, January 1). 3-Chloro-5-(trifluoromethyl)benzotrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved January 29, 2026, from [[Link](#)]
- PubChem. (n.d.). Benzotrile, m-chloro-. Retrieved January 29, 2026, from [[Link](#)]
- ScienceDirect. (n.d.). Green synthesis of benzotrile using ionic liquid with multiple roles as the recycling agent. Retrieved January 29, 2026, from [[Link](#)]
- PubChem. (n.d.). 3-Chloro-5-fluorobenzotrile. Retrieved January 29, 2026, from [[Link](#)]
- Jmol. (2015, January 22). IR Spectrums. Retrieved January 29, 2026, from [[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 3-Chlorobenzotrile - Wikipedia \[en.wikipedia.org\]](#)
- [2. 3-Chloro-5-\(hydroxymethyl\)benzotrile | CAS#:1021871-35-1 | Chemsrce \[chemsrce.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-(hydroxymethyl)benzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1457079#physicochemical-properties-of-3-chloro-5-hydroxymethyl-benzotrile>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)